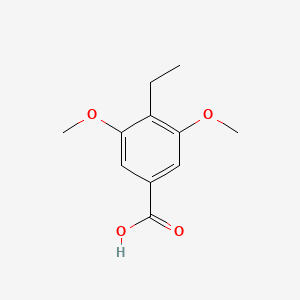

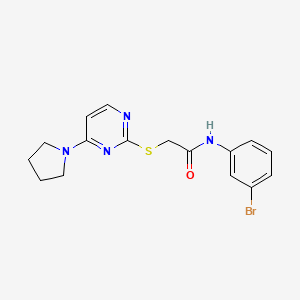

![molecular formula C14H11N3O2 B2358116 1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2098095-43-1](/img/structure/B2358116.png)

1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound bearing a triazole ring substituted in position 5 by an ester group was synthesized via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido (benzamido)methyl)phosphonate as a dipole and 2- naphthyl propiolate as a dipolarophile .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . The naphthalene system is almost planar and makes dihedral angles with the triazole ring and the phenyl cycle .Chemical Reactions Analysis

The key step in the synthesis of similar compounds was based on the formation of an extremely stable triazole bond between two molecules via a dipolar cycloaddition -1,3 between an azide, diethyl( α -azido(benzamido)methyl)phosphonate, and the dipolarophile .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, C−H stretching vibrations in the naphthalene ring occur in the range of 3100−3000 cm^-1 .Aplicaciones Científicas De Investigación

Medicine

α-Amino phosphonic esters, including the compound , have been found to have a wide range of pharmacological applications . They are known as peptide enzyme inhibitors due to their ability to mimic the transition states of amines and esters in biological processes . This makes them potentially useful in the development of new drugs.

Agrochemistry

These compounds also have applications in agrochemistry . The specific uses in this field would depend on the exact properties of the compound, which can vary based on its structure and the presence of other functional groups.

Synthesis of New Drugs

The coupling of aminophosphonates with heterocyclic rings has opened up very interesting avenues in the search for new drugs against cancers . The compound “1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” could potentially be used in this area of research.

Crystallographic Studies

The crystal structure of this compound has been determined by single-crystal X-ray diffraction . This kind of structural information is crucial in many areas of research, including drug design and materials science.

Materials Science

The compound crystallizes in the monoclinic system, space group P21/c . This information could be useful in materials science, where the properties of a material can often be tailored by controlling its crystal structure.

Prodrug Research

While not directly related to the specific compound , it’s worth noting that similar compounds have been used in the synthesis of prodrugs . A prodrug is a medication or compound that, after administration, is metabolized into a pharmacologically active drug. In this context, the carboxyl group in the molecule could potentially be esterified with a hydroxyl group in another molecule to form a prodrug .

Mecanismo De Acción

Mode of Action

It is known that the compound was synthesized via the copper (i)-catalyzed alkyne–azide cycloaddition reaction (cuaac), using diethyl (α-azido(benzamido)methyl)phosphonate as a dipole . The interaction of the compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that α-aminophosphonates and their derivatives, which this compound is a part of, are known as peptide enzyme inhibitors due to their ability to mimic the transition states of amines and esters in biological processes . They also hold chelating attributes with pharmacological targets .

Propiedades

IUPAC Name |

1-(naphthalen-2-ylmethyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(19)13-9-17(16-15-13)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,9H,8H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQNZZZUGZUNOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN3C=C(N=N3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-[4-(6-chloro-2-pyridinyl)-1-piperazinyl]pyridine-3,5-dicarbonitrile](/img/structure/B2358036.png)

![(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2358038.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2358045.png)

![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2358050.png)

![2-Chloro-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]acetamide](/img/structure/B2358051.png)

![2-(2-chloro-6-fluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2358052.png)

![5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2358053.png)